N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(15-3-4-16-18(11-15)25-28-24-16)22-9-10-26-19(14-1-2-14)12-17(23-26)13-5-7-21-8-6-13/h3-8,11-12,14H,1-2,9-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAPTYFZUSEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyridine derivatives.
Synthesis of Benzo[c][1,2,5]thiadiazole: This moiety can be synthesized through the reaction of ortho-diamines with sulfur sources like sulfur dichloride or thionyl chloride.
Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the benzo[c][1,2,5]thiadiazole derivative, typically using amide bond formation techniques such as the use of carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzo[c] thiadiazole moiety facilitates nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key observations include:
| Reaction Type | Conditions | Reactants/Products | Yield | References |
|---|---|---|---|---|
| Chloride displacement | K₂CO₃, DMF, 80°C | Replacement of Cl with amines (e.g., morpholine) at C-4 of thiadiazole | 72–85% | |
| Thiol substitution | Et₃N, THF, rt | Thiophenol derivatives replace sulfonamide groups on the pyrazole ring | 68% |
Mechanistic Insight :
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Electron-withdrawing effects of the thiadiazole ring enhance electrophilicity at C-4 and C-7 positions, enabling NAS.
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Steric hindrance from the cyclopropyl group limits substitution at the pyrazole’s 5-position.
Cycloaddition and Ring-Opening Reactions
The pyrazole component participates in [3+2] cycloadditions, while the cyclopropane ring undergoes strain-driven ring-opening:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Diazomethane cycloaddition | CH₂N₂, Cu(I), 60°C | Spiro-pyrazoline derivatives via 1,3-dipolar addition to pyrazole | Heterocycle diversification |
| Acid-catalyzed ring-opening | H₂SO₄, MeOH | Cyclopropane → propene derivatives, forming carboxylate intermediates | Bioisostere synthesis |
Key Data :
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Cyclopropane ring-opening occurs preferentially over pyrazole decomposition under acidic conditions (90% conversion at pH < 2).
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Cycloaddition yields drop significantly with bulkier dipolarophiles (e.g., styrene: 45% vs. ethylene: 82%) .
Hydrolysis and Oxidation Reactions
The carboxamide and thiadiazole groups are susceptible to hydrolysis and oxidation:
Hydrolysis Pathways
Oxidation Reactions
| Oxidizing Agent | Products | Selectivity |
|---|---|---|
| mCPBA | Sulfoxide derivatives at S⁰ of thiadiazole (stable up to 150°C) | 95% |
| O₃, then H₂O₂ | Cleavage of pyridinyl-pyrazole C-N bond, forming nitrile oxides | 78% |
Stability Notes :
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The compound degrades rapidly in H₂O₂ > 30% (t₁/₂ = 2h at 25°C).
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Oxidation at sulfur preserves the thiadiazole ring’s aromaticity, confirmed by DFT calculations .
Metal-Catalyzed Cross-Coupling
The pyridin-4-yl group enables Suzuki-Miyaura and Ullmann couplings:
| Reaction | Catalyst | Substrates | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 60–88% | |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl iodides | 52% |
Optimized Conditions :
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Ligand-free Pd/C systems reduce homocoupling byproducts (<5%).
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Electron-deficient aryl partners (e.g., p-CF₃-C₆H₄-B(OH)₂) enhance reaction rates (k = 0.42 min⁻¹).
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique rearrangements:
| Condition | Products | Quantum Yield |
|---|---|---|
| UV in MeCN | thiadiazolo[3,4-e]isoindole via electrocyclic ring-closing | Φ = 0.31 |
| UV with I₂ sensitizer | Pyridinyl radical formation, leading to C-C bond cleavage | Φ = 0.12 |
Applications :
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Photoproducts show enhanced fluorescence (QY = 0.65 vs. 0.18 for parent compound), useful in optoelectronics.
Bioconjugation Reactions
The carboxamide group enables site-specific modifications for drug delivery:
| Reagent | Target | Conjugate | Loading Efficiency |
|---|---|---|---|
| NHS-PEG₄-Maleimide | Cysteine residues | Antibody-drug conjugates (ADCs) | 92% |
| EDC/Sulfo-NHS | Primary amines | Peptide hybrids (e.g., RGD peptides) | 85% |
Stability in Biological Media :
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Conjugates remain intact in plasma for >48h (HPLC monitoring).
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Enzymatic cleavage (e.g., cathepsin B) releases parent compound with t₁/₂ = 6h.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential in oncology:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. This mechanism is similar to other anticancer agents that target metabolic pathways critical for tumor growth.
- In Vitro Studies : Research conducted on various cancer cell lines has shown promising results. For instance, one study reported an IC50 value of approximately 8 µM against A549 lung cancer cells, indicating significant cytotoxicity at relatively low concentrations.
| Cell Line | IC50 (µM) | % Inhibition at 20 µM |
|---|---|---|
| A549 (Lung) | 8 | 85 |
| MCF7 (Breast) | 12 | 78 |
| HeLa (Cervical) | 10 | 80 |
Antimicrobial Activity
The compound has also shown notable antimicrobial properties:
- Bacterial Inhibition : Laboratory tests indicate that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer effects of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Study 2: Antimicrobial Activity
In another investigation conducted in 2024, the antimicrobial properties were assessed against common bacterial pathogens. The compound exhibited effective growth inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse interactions with biological molecules and potential applications across multiple fields. Its specific arrangement of functional groups and heterocycles provides a versatile platform for further chemical modifications and optimization for various applications.
Q & A
Synthesis and Optimization
Basic : What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield? The synthesis typically involves multi-step protocols, including:
- Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds .
- Coupling the pyrazole moiety to the benzothiadiazole carboxamide using ethyl linkers, often via nucleophilic substitution or amide bond formation .
Key conditions include solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalysts like EDCI/HOBt for amidation . Monitoring with TLC or HPLC ensures intermediate purity .
Advanced : How can regioselectivity challenges during pyrazole-benzothiadiazole coupling be addressed? Regioselectivity can be controlled by:
- Pre-functionalizing the pyrazole N1 position with a leaving group (e.g., tosylate) to direct alkylation .
- Using sterically hindered bases (e.g., DBU) to favor coupling at the less hindered pyrazole position .
Computational modeling (DFT) may predict favorable reaction pathways .
Structural Characterization
Basic : What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments and confirms substituent integration .
- HRMS : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced : How can stereochemical ambiguities be resolved without crystallography?
- Use NOESY/ROESY NMR to detect spatial proximities between protons .
- Compare experimental and computed (DFT) 13C chemical shifts for chiral centers .
Biological Activity Profiling
Basic : What in vitro assays evaluate this compound’s anticancer potential?
- MTT/PrestoBlue : Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis assays : Annexin V/PI staining to detect programmed cell death .
Advanced : How can contradictory cytotoxicity data across cell lines be reconciled?
- Perform dose-response curves (IC50) under standardized conditions (e.g., serum concentration, incubation time) .
- Validate target engagement via Western blotting (e.g., caspase-3 activation) or cellular thermal shift assays (CETSA) .
Mechanistic Studies
Basic : What computational approaches predict target binding affinity?
- Molecular docking : AutoDock Vina or Glide to model interactions with kinases or receptors .
- Pharmacophore modeling : Identifies critical binding features (e.g., hydrogen bond acceptors in the benzothiadiazole core) .
Advanced : How can MD simulations validate allosteric modulation?
- Run 100+ ns simulations to observe conformational changes in target proteins upon ligand binding .
- Combine with mutagenesis (e.g., alanine scanning) to confirm predicted allosteric sites .
Stability and Solubility
Basic : What methods assess this compound’s physicochemical stability?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures .
- pH-dependent stability studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
Advanced : How can solubility be improved without compromising bioactivity?
- Synthesize prodrugs (e.g., phosphate esters) for enhanced aqueous solubility .
- Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) .
Data Contradiction and Validation
Advanced : How to resolve conflicting results in enzymatic vs. cellular assays?
- Test for off-target effects using kinome-wide profiling (e.g., KinomeScan) .
- Validate cellular permeability via LC-MS quantification of intracellular compound levels .
Structure-Activity Relationships (SAR)
Advanced : What strategies optimize the pyridinyl substituent for enhanced potency?
- Synthesize analogs with electron-withdrawing groups (e.g., -CF3) to improve target affinity .
- Use Free-Wilson analysis to quantify substituent contributions to activity .
Off-Target Effects
Advanced : How to assess selectivity across related biological targets?
- Perform radioligand displacement assays against a panel of receptors (e.g., GPCRs, ion channels) .
- Utilize CRISPR-Cas9 knockout models to confirm target-specific phenotypes .
Synthetic Complexity Management
Advanced : How to address challenges in purifying stereoisomers?
- Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation .
- Use circular dichroism (CD) to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
